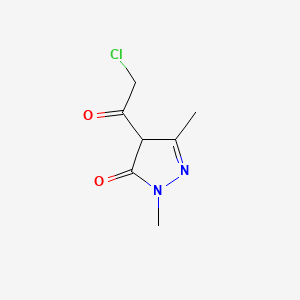
4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes a chloroacetyl group attached to a pyrazolone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one typically involves the reaction of 1,3-dimethyl-1H-pyrazol-5(4H)-one with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction. The reaction mixture is usually stirred at a low temperature (5-10°C) to control the exothermic nature of the reaction .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction is conducted in a reactor where the temperature and pressure are carefully controlled. The use of solvents such as diethyl ether can help in the efficient separation of the product. The final product is purified through recrystallization or distillation to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger molecular structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of amides, esters, or thioesters.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Applications De Recherche Scientifique
4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules
Mécanisme D'action
The mechanism of action of 4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing new drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroacetyl chloride: A related compound used in similar substitution reactions.
2-Chloroacetyl-1,3-cyclohexanediones: Compounds with similar reactivity but different structural frameworks.
Ethyl chloroacetate: Another chloroacetyl derivative with applications in organic synthesis .
Uniqueness
4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one is unique due to its pyrazolone ring structure, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
185746-06-9 |
|---|---|
Formule moléculaire |
C7H9ClN2O2 |
Poids moléculaire |
188.611 |
Nom IUPAC |
4-(2-chloroacetyl)-2,5-dimethyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C7H9ClN2O2/c1-4-6(5(11)3-8)7(12)10(2)9-4/h6H,3H2,1-2H3 |
Clé InChI |
XHOOZZYPXWQFOO-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1C(=O)CCl)C |
Synonymes |
3H-Pyrazol-3-one, 4-(chloroacetyl)-2,4-dihydro-2,5-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















